(2R,3R,4R,5R)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-2,3,4,5,6-pentahydroxyhexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R,3R,4R,5R)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-2,3,4,5,6-pentahydroxyhexan-1-one” is a complex organic molecule featuring multiple functional groups, including a fluorophenyl group, a thiophene ring, and a pentahydroxyhexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiophene ring, the introduction of the fluorophenyl group, and the construction of the pentahydroxyhexanone backbone. Common synthetic routes may include:
Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Introduction of the Fluorophenyl Group: This step may involve a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated thiophene.
Construction of the Pentahydroxyhexanone Backbone: This can be synthesized through aldol condensation followed by selective reduction and protection/deprotection steps.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The fluorophenyl and thiophene groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or carboxylic acids, while reduction of the ketone group would yield secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s unique structure may exhibit interesting biological activities, such as enzyme inhibition or receptor binding. It could be used in the development of new pharmaceuticals or as a tool for studying biological pathways.
Medicine
In medicine, the compound may have potential therapeutic applications. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the production of advanced materials, such as polymers or nanomaterials. Its unique properties may impart desirable characteristics to these materials, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity.
Receptor Binding: The compound may interact with cell surface receptors, modulating signal transduction pathways.
Pathway Modulation: The compound may affect various cellular pathways, leading to changes in gene expression, protein activity, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4R,5R)-1-(3-((5-(4-Chlorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-2,3,4,5,6-pentahydroxyhexan-1-one
- (2R,3R,4R,5R)-1-(3-((5-(4-Bromophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-2,3,4,5,6-pentahydroxyhexan-1-one
Uniqueness
The presence of the fluorophenyl group in the compound distinguishes it from its analogs with different halogen substituents. Fluorine atoms can significantly alter the compound’s electronic properties, reactivity, and biological activity, making it unique compared to its chlorinated or brominated counterparts.
Properties
Molecular Formula |
C24H25FO6S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-2,3,4,5,6-pentahydroxyhexan-1-one |
InChI |
InChI=1S/C24H25FO6S/c1-13-2-3-15(21(28)23(30)24(31)22(29)19(27)12-26)10-16(13)11-18-8-9-20(32-18)14-4-6-17(25)7-5-14/h2-10,19,22-24,26-27,29-31H,11-12H2,1H3/t19-,22-,23+,24-/m1/s1 |
InChI Key |
FWVBKZSGBNDCPX-OUJCMCIWSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)[C@@H]([C@@H]([C@@H]([C@@H](CO)O)O)O)O)CC2=CC=C(S2)C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C(C(C(CO)O)O)O)O)CC2=CC=C(S2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.